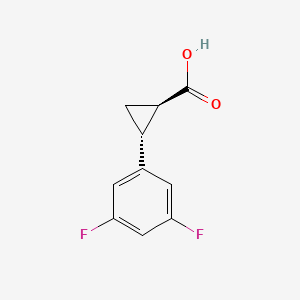

trans-2-(3,5-Difluorophenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(3,5-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBFXVSSTRTNEA-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501181307 | |

| Record name | rel-(1R,2R)-2-(3,5-Difluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501181307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705250-91-5 | |

| Record name | rel-(1R,2R)-2-(3,5-Difluorophenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705250-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-(3,5-Difluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501181307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,5-Difluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,5-difluorobenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the cyclopropanation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Trans-2-(3,5-Difluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Importance in Drug Development

trans-2-(3,5-Difluorophenyl)cyclopropane-1-carboxylic acid serves as a crucial intermediate in the synthesis of ticagrelor, a potent P2Y12 receptor antagonist used for the prevention of thrombotic events such as heart attacks and strokes. The synthesis pathways for ticagrelor often utilize this compound due to its unique structural characteristics that enhance pharmacological efficacy.

Synthesis Pathways

-

Initial Reactions :

- The synthesis typically begins with the reaction of 3,5-difluorobenzaldehyde with malonic acid or other suitable reagents to form the cyclopropane derivative.

- Subsequent reactions involve converting the resulting compounds into the desired carboxylic acid form through hydrolysis and other transformations.

- Key Intermediate Formation :

Pharmaceutical Applications

The primary application of this compound is its role in the synthesis of ticagrelor. Ticagrelor is notable for:

- Mechanism of Action : It acts as a reversible antagonist of the P2Y12 receptor, inhibiting platelet aggregation.

- Clinical Use : Ticagrelor is indicated for patients with acute coronary syndrome and those undergoing percutaneous coronary intervention (PCI).

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in drug development:

- Ticagrelor Synthesis Variants :

- Biological Activity Assessment :

Mechanism of Action

The mechanism of action of trans-2-(3,5-Difluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the difluorophenyl group enhances its binding affinity and specificity for certain targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Key Research Findings

Methyl groups increase hydrophobicity, favoring membrane permeability but reducing metabolic stability .

Positional Isomerism :

- The 2,5-difluoro isomer (CAS 701914-06-9) has distinct electronic properties compared to the 3,5-difluoro analog, which may alter its interaction with biological targets .

Biological Performance :

- The 3,5-dimethyl analog (CAS 220353-65-1) outperformed fluorinated derivatives in CHIKV inhibition, suggesting that electron-donating groups may be preferable for this application .

Biological Activity

trans-2-(3,5-Difluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of difluorophenyl groups, is being studied for its effects in various pharmacological contexts, particularly in cancer therapy and as a potential modulator of receptor activity.

- Molecular Formula : C10H8F2O2

- Molecular Weight : 198.17 g/mol

- Physical State : Clear colorless to light yellow liquid

- Melting Point : 14-17 °C

- Density : 1.081 g/mL at 25 °C

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its anticancer properties and interaction with various receptors.

Anticancer Activity

Recent research indicates that derivatives of cyclopropanes exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in tumor cells through mechanisms involving the modulation of cell signaling pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | FaDu (hypopharyngeal tumor) | 34.3 | Induction of apoptosis |

| Related cyclopropane derivatives | Various | <0.001 | Inhibition of caspase-1 |

Receptor Interaction

The compound's interaction with specific receptors has also been a focal point of research. It has demonstrated affinity for adenosine receptors, which are implicated in numerous physiological processes including immune response and cell proliferation.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| hA3AR | 0.86 nM |

| rA3AR | 460-fold lower than human receptor |

Case Studies

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on FaDu cells. The compound showed promising results with an IC50 value indicating effective induction of apoptosis compared to standard chemotherapeutics like bleomycin.

- Mechanistic Insights : Investigations into the mechanism revealed that the compound might act through modulation of signaling pathways associated with cell survival and proliferation, particularly through interactions with the M3 muscarinic acetylcholine receptor.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-2-(3,5-Difluorophenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereoselectivity?

- The cyclopropane ring formation can be achieved via cyclopropanation of cinnamic acid derivatives using dichlorocarbene intermediates or transition-metal-catalyzed methods (e.g., Bingel reaction). Stereoselectivity depends on catalysts (e.g., chiral auxiliaries) and solvent polarity. For example, trans-configuration is stabilized by steric hindrance between the 3,5-difluorophenyl group and the carboxylic acid moiety during ring closure .

- Key Data : Reaction yields and enantiomeric excess (ee) should be quantified via chiral HPLC, referencing methods for structurally similar cyclopropane carboxylic acids .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Use a combination of /-NMR to confirm the trans-configuration and cyclopropane ring geometry. HPLC (C18 column, 0.1% TFA in HO/MeCN) can assess purity (>98% as per commercial standards in ). X-ray crystallography (if crystalline) provides definitive stereochemical validation, as demonstrated for related difluorophenyl compounds .

Q. What are the recommended storage conditions to prevent degradation?

- Store under inert gas (N/Ar) at –20°C to minimize oxidation of the cyclopropane ring. Desiccate to prevent hydrolysis of the carboxylic acid group, as seen in handling protocols for thiophenecarboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

- Contradictions may arise from impurities (e.g., cis-isomers or residual solvents) or assay conditions. Reproduce experiments using rigorously purified batches (recrystallized from EtOAc/hexane) and standardize cell-based assays (e.g., pH control to prevent carboxylate ionization). Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) and QSAR models can map interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the electronegativity of fluorine atoms for hydrogen-bonding. DFT calculations (B3LYP/6-31G**) optimize the cyclopropane ring’s strain energy and dipole alignment, critical for membrane permeability .

Q. How does the compound’s stability vary under physiological conditions, and what are its major degradation products?

- Incubate in PBS (pH 7.4, 37°C) and analyze via LC-MS. The cyclopropane ring may undergo acid-catalyzed ring-opening to form a dihydroxypropane derivative, while the carboxylic acid group esterifies in alcoholic solvents. Stability half-life () should be compared to analogs like 2,2-dichlorocyclopropane-1-carboxylic acid .

Q. What methodologies separate enantiomers of this compound for structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.